molecular formula C38H25N3 B12520356 N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine CAS No. 816421-89-3

N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine

Cat. No.: B12520356
CAS No.: 816421-89-3
M. Wt: 523.6 g/mol
InChI Key: WBTDAGTWWHMYPY-UHFFFAOYSA-N
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Description

N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine is a complex organic compound that features a pyrene moiety linked to a biphenyl structure, which is further connected to pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in cellular processes. The compound’s fluorescent properties allow it to be used as a marker in imaging studies, where it can highlight specific cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine is unique due to its combination of pyrene, biphenyl, and pyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and binding affinities .

Properties

CAS No.

816421-89-3

Molecular Formula

C38H25N3

Molecular Weight

523.6 g/mol

IUPAC Name

N-[4-(4-pyren-1-ylphenyl)phenyl]-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C38H25N3/c1-3-24-39-35(8-1)41(36-9-2-4-25-40-36)32-20-16-27(17-21-32)26-10-12-28(13-11-26)33-22-18-31-15-14-29-6-5-7-30-19-23-34(33)38(31)37(29)30/h1-25H

InChI Key

WBTDAGTWWHMYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=CC=CC=N8

Origin of Product

United States

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